(4-Ethoxy-2,3-dimethylphenyl)methanol
Description
(4-Ethoxy-2,3-dimethylphenyl)methanol is a substituted benzyl alcohol derivative characterized by a hydroxymethyl (-CH2OH) group attached to a phenyl ring substituted with an ethoxy group at the para position (C4) and methyl groups at the ortho (C2) and meta (C3) positions. The ethoxy group enhances lipophilicity compared to methoxy analogs, while the methyl groups introduce steric hindrance, influencing reactivity and intermolecular interactions .
However, its synthesis likely follows standard aryl ether and alcohol formation methodologies, such as nucleophilic substitution or reduction of corresponding aldehydes (e.g., (4-Ethoxy-2,3-dimethylphenyl)boronic acid derivatives) .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(4-ethoxy-2,3-dimethylphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-4-13-11-6-5-10(7-12)8(2)9(11)3/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
YAWJWSTUOFKMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)CO)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-2,3-dimethylphenyl)methanol typically involves the alkylation of a substituted benzene ring. One common method is the reaction of 4-ethoxy-2,3-dimethylbenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or methyl groups are replaced by other substituents. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 4-Ethoxy-2,3-dimethylbenzaldehyde.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(4-Ethoxy-2,3-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Physicochemical Properties
- Lipophilicity: The ethoxy group in this compound increases logP compared to methoxy analogs, favoring membrane permeability in biological systems .
- Solubility: Hydroxyl-containing analogs (e.g., (6-Hydroxymethyl-2,3-dimethylphenyl)methanol) exhibit higher aqueous solubility due to hydrogen bonding .
Analytical Characterization
- Chromatographic Behavior: Compounds like this compound may exhibit retention time shifts in HPLC compared to methoxy analogs due to increased hydrophobicity, as observed in similar systems .
- NMR Signatures : Methyl and ethoxy groups produce distinct splitting patterns in $^1$H NMR, aiding structural elucidation .
Biological Activity
(4-Ethoxy-2,3-dimethylphenyl)methanol, a compound belonging to the class of substituted phenols, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.
- Molecular Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The above table summarizes the MIC values obtained from in vitro assays conducted on different bacterial strains. The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects on several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 15.5 |
| HCT116 (colon cancer) | 12.3 |
| A549 (lung cancer) | 18.7 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited significant cytotoxicity against MCF7 and HCT116 cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.
Case Studies
-
Study on Antimicrobial Effects :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated a significant reduction in bacterial viability at concentrations above the MIC values mentioned earlier. -
Anticancer Evaluation :
In a study published in Cancer Letters, researchers assessed the cytotoxicity of several substituted phenols against different cancer cell lines. This compound was found to be among the most potent compounds tested, particularly against HCT116 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
